

Characterization of 2-Benzylxy-4-iodophenol: A Comparative ^1H NMR Analysis

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Compound of Interest

Compound Name: **2-Benzylxy-4-iodophenol**

Cat. No.: **B135325**

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For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive ^1H NMR characterization of **2-benzylxy-4-iodophenol** and compares its spectral features with related phenolic compounds, offering a clear benchmark for its identification. Due to the limited availability of public experimental spectra for **2-benzylxy-4-iodophenol**, a predicted ^1H NMR data set is presented alongside experimental data for analogous compounds to facilitate a thorough comparative analysis.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **2-benzylxy-4-iodophenol** (predicted) and two comparable compounds: 4-iodophenol and 2-benzylxyphenol. This side-by-side comparison highlights the influence of the benzylxy and iodo substituents on the chemical shifts and coupling patterns of the aromatic protons.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2-Benzylxy-4-iodophenol	H-3	~7.20	d	~2.0	1H
(Predicted)	H-5	~7.05	dd	~8.5, 2.0	1H
H-6	~6.85	d	~8.5	1H	
-OCH ₂ Ph	~5.10	s	-	2H	
-Ph	~7.30-7.50	m	-	5H	
-OH	~5.0 (broad)	s	-	1H	
4-Iodophenol	H-2, H-6	7.48	d	8.8	2H
(Experimental, CDCl ₃)	H-3, H-5	6.65	d	8.8	2H
-OH	5.14	s	-	1H	
2-Benzylxyphenol	Aromatic H	6.85-7.05	m	-	4H
(Experimental, CDCl ₃)	-OCH ₂ Ph	5.12	s	-	2H
-Ph	7.30-7.45	m	-	5H	
-OH	5.75 (broad)	s	-	1H	

Experimental Protocol

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like **2-benzylxy-4-iodophenol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

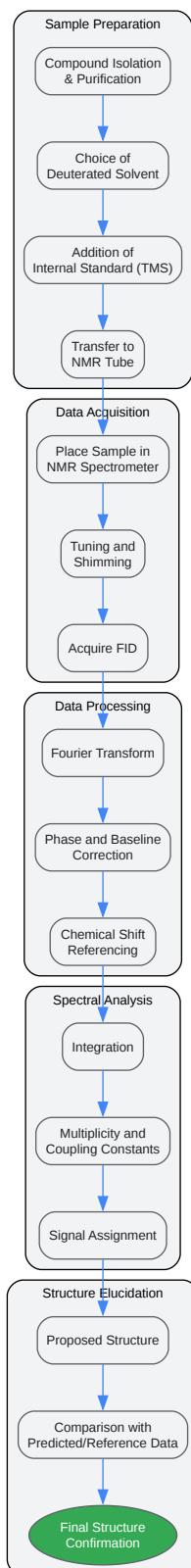
- The ^1H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[\[1\]](#)
- The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

- The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum.
- The spectrum is phase-corrected and baseline-corrected.
- The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).
- The signals are integrated to determine the relative number of protons corresponding to each resonance.
- The multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants are determined from the splitting patterns of the signals.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of an organic compound using ^1H NMR spectroscopy, from sample preparation to final structure elucidation.



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Caption: Workflow for ^1H NMR characterization.

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References

- 1. rsc.org [rsc.org]
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